molecular formula C25H27N3O5 B11016936 N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B11016936
M. Wt: 449.5 g/mol
InChI Key: WMWSMVIOQPLIIY-UHFFFAOYSA-N
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Description

N-{[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic small molecule featuring a benzimidazole core linked to a coumarin derivative via a propanamide bridge. Its structure integrates:

  • A benzimidazole moiety substituted with a 2-methoxyethyl group at the 1-position and a methylene group at the 2-position.
  • A coumarin (chromen-2-one) scaffold with methoxy and methyl substituents at the 7- and 4-positions, respectively.
  • A propanamide linker that bridges these two heterocyclic systems.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C25H27N3O5/c1-16-12-25(30)33-22-14-21(32-3)17(13-18(16)22)8-9-24(29)26-15-23-27-19-6-4-5-7-20(19)28(23)10-11-31-2/h4-7,12-14H,8-11,15H2,1-3H3,(H,26,29)

InChI Key

WMWSMVIOQPLIIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NC4=CC=CC=C4N3CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Attachment of the Methoxyethyl Group: The 2-methoxyethyl group is introduced via alkylation using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Synthesis of the Chromenone Derivative: The chromenone moiety is synthesized separately, often starting from salicylaldehyde and undergoing cyclization reactions.

    Coupling of Benzimidazole and Chromenone Units: The final step involves coupling the benzimidazole and chromenone units through a propanamide linker, typically using amide bond formation reactions facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the chromenone moiety can be reduced to alcohols.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study biological processes involving benzimidazole and chromenone derivatives.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to nucleic acids or proteins, while the chromenone moiety can interact with various cellular components. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-(2-Ethyl-6-methylphenyl)-N-(1-methoxy-2-propanyl)-2-{2-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide ()

Key Features :

  • Contains a benzimidazole core with a pyrrolidinone substituent.
  • Includes a methoxypropan-2-yl group and an acetamide linker.
  • Substituted phenyl groups enhance lipophilicity.

Comparison :

  • Unlike the target compound, this analogue lacks a coumarin moiety but retains the benzimidazole-acetamide framework.
Parameter Target Compound Compound
Core Structure Benzimidazole + Coumarin Benzimidazole + Pyrrolidinone
Linker Type Propanamide Acetamide
Substituents Methoxyethyl, Methoxy, Methyl Methoxypropanyl, Methylphenyl
Molecular Weight (estimated) ~495 g/mol ~560 g/mol

(S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide ()

Key Features :

  • Contains a benzamide core with an imidazole-containing alkyl chain.
  • Features a dipeptide-like side chain (Gly-Phe-NH2 derivative).

Comparison :

  • The absence of a benzimidazole or coumarin system limits direct functional overlap.

N-Ethyl-2-[1-(2-hydroxy-6-methyl-4-pyrimidinyl)-1H-1,2,4-triazole-4-yl]-1H-1,2,4-triazole-3-thione ()

Key Features :

  • A triazole-thione scaffold with pyrimidine and ethyl substituents.

Comparison :

  • The triazole-thione system contrasts sharply with the benzimidazole-coumarin framework, suggesting divergent biological targets (e.g., metal-binding vs. kinase inhibition).

Spectroscopic Characterization

  • 1H/13C NMR : The target compound’s methoxyethyl and coumarin methyl/methoxy groups would produce distinct signals at δ ~3.3–3.5 (OCH3) and δ ~2.4 (CH3), comparable to shifts observed in and .

Functional Group Analysis

Functional Group Role in Target Compound Comparison to Analogues
Benzimidazole Bioactive core (kinase inhibition) Retained in ; replaced in others
Coumarin Fluorescence/Photostability Absent in most analogues
Methoxyethyl Solubility modulation Replaced with bulkier groups in
Propanamide Linker Conformational flexibility Varied linkers (e.g., acetamide in )

Research Implications and Gaps

  • Pharmacological Potential: The coumarin moiety in the target compound may enhance fluorescence-based imaging applications, unlike the pyrrolidinone or triazole systems in analogues .
  • Synthetic Challenges : The methoxyethyl group on benzimidazole requires careful regioselective synthesis, as seen in ’s use of directing groups for functionalization .
  • Unanswered Questions: No evidence directly addresses the target compound’s stability, bioavailability, or target binding. Future studies should prioritize crystallography (using SHELX/ORTEP ) and in vitro assays.

Biological Activity

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C21H21N5O2
Molecular Weight: 375.4 g/mol
IUPAC Name: N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The benzimidazole moiety is known to exhibit various pharmacological effects, including:

  • Enzyme Inhibition: The compound binds to the active sites of certain enzymes, inhibiting their activity. This is particularly relevant in cancer biology, where enzyme inhibition can affect tumor growth and proliferation.
  • Receptor Modulation: It may also act as a modulator for various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell survival.

Anticancer Properties

This compound has been studied for its potential as an anticancer agent. Research indicates that it may inhibit the proliferation of cancer cells through several mechanisms:

  • Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines, leading to reduced cell division and growth.
  • Apoptosis Induction: The compound has been observed to promote apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Anticancer Effects:
    • A study published in Journal of Medicinal Chemistry reported that the compound demonstrated significant antiproliferative effects on breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity .
  • Antimicrobial Evaluation:
    • Research conducted by Pharmaceutical Biology indicated that this compound showed notable activity against Staphylococcus aureus and Candida albicans .
  • Mechanistic Insights:
    • Another study explored the mechanism of action, revealing that the compound inhibits specific kinases involved in cell signaling pathways associated with cancer progression .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialEffective against bacterial and fungal strains
Enzyme InhibitionInhibits specific enzymes related to cancer growth

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